
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea: is an organic compound characterized by the presence of a tert-butyl group and a dihydroxyphenyl moiety attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and yields high purity products under solvent-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, dioxo-molybdenum (VI) complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, its neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .
Comparación Con Compuestos Similares
- N-tert-Butyl-N’-(4-methoxyphenyl)urea
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
Comparison: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea is unique due to its specific dihydroxyphenyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and neuroprotective activities, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
675851-72-6 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-tert-butyl-1-(2,4-dihydroxyphenyl)urea |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)13(10(12)16)8-5-4-7(14)6-9(8)15/h4-6,14-15H,1-3H3,(H2,12,16) |
Clave InChI |
DWSYJTYLEKOLSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C1=C(C=C(C=C1)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


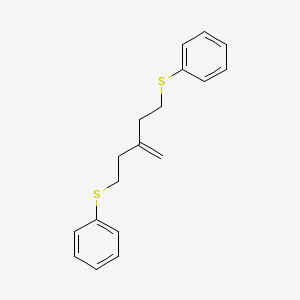
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![4-[(But-3-en-1-yl)oxy]-2,6-di-tert-butylphenol](/img/structure/B12532621.png)
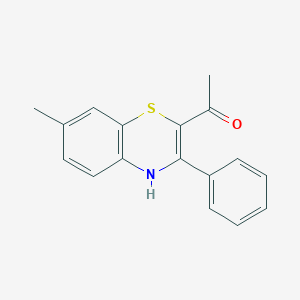
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
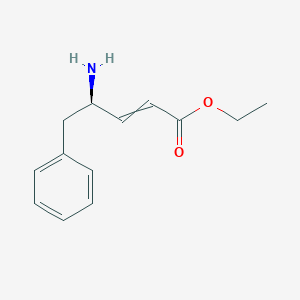
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
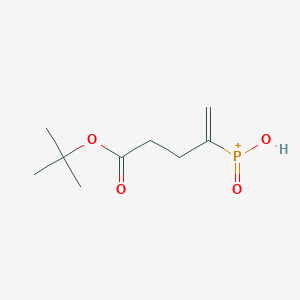
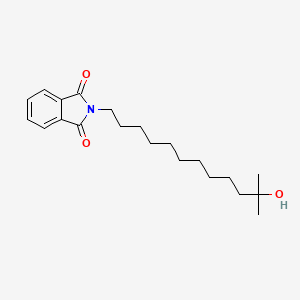
![3-Ethoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12532665.png)


![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
